(3S,5S)-5-Methylpyrrolidin-3-ol hydrochloride
CAS No.: 1107658-77-4
Cat. No.: VC2844421
Molecular Formula: C5H12ClNO
Molecular Weight: 137.61 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1107658-77-4 |
---|---|
Molecular Formula | C5H12ClNO |
Molecular Weight | 137.61 g/mol |
IUPAC Name | (3S,5S)-5-methylpyrrolidin-3-ol;hydrochloride |
Standard InChI | InChI=1S/C5H11NO.ClH/c1-4-2-5(7)3-6-4;/h4-7H,2-3H2,1H3;1H/t4-,5-;/m0./s1 |
Standard InChI Key | YPSDRILWPNPXQJ-FHAQVOQBSA-N |
Isomeric SMILES | C[C@H]1C[C@@H](CN1)O.Cl |
SMILES | CC1CC(CN1)O.Cl |
Canonical SMILES | CC1CC(CN1)O.Cl |
Introduction
Chemical Identity and Structure
Molecular Information
(3S,5S)-5-Methylpyrrolidin-3-ol hydrochloride is a five-membered nitrogen-containing heterocyclic compound with the following properties:
Parameter | Value |
---|---|
CAS Number | 1107658-77-4 |
Molecular Formula | C₅H₁₂ClNO |
Molecular Weight | 137.61 g/mol |
SMILES Notation | Cl.C[C@H]1CC@HCN1 |
The compound features a pyrrolidine ring with a methyl substituent at the 5-position and a hydroxyl group at the 3-position, both with S stereochemistry .
Stereochemistry
The compound contains two stereogenic centers at positions 3 and 5, both with S configuration. This specific stereochemical arrangement (3S,5S) distinguishes it from its diastereomers such as (3S,5R) and (3R,5S) variants, which possess different spatial arrangements of the methyl and hydroxyl groups . The stereochemistry is crucial for its biological activity and applications in asymmetric synthesis.
Physical and Chemical Properties
Physical Characteristics
(3S,5S)-5-Methylpyrrolidin-3-ol hydrochloride typically appears as a crystalline solid at room temperature. Commercial samples are available with purity levels ranging from 95% to 97% . The compound's physical state makes it suitable for laboratory handling and storage.
Solubility and Stability
As a hydrochloride salt, the compound exhibits enhanced water solubility compared to its free base form. This property facilitates its use in aqueous reaction systems and biological assays . The salt form also contributes to improved stability, though proper storage conditions are essential for maintaining its integrity.
Computational Chemical Properties
Computational analysis provides valuable insights into the compound's behavior:
Property | Value |
---|---|
Topological Polar Surface Area (TPSA) | 32.26 Ų |
LogP | 0.1509 |
Hydrogen Bond Acceptors | 2 |
Hydrogen Bond Donors | 2 |
Rotatable Bonds | 0 |
These parameters indicate the compound's moderate polarity and hydrogen bonding capacity, which influence its interactions with biological systems and its reactivity in chemical transformations .
Applications and Uses
Pharmaceutical Research
(3S,5S)-5-Methylpyrrolidin-3-ol hydrochloride serves as a valuable chiral building block in pharmaceutical research due to its well-defined stereochemistry. The pyrrolidine ring is found in numerous bioactive compounds and drugs, making this derivative particularly useful for structure-activity relationship studies .
Organic Synthesis
In organic synthesis, the compound functions as a versatile intermediate for creating more complex molecules. Its hydroxyl group provides a handle for further functionalization through esterification, etherification, or oxidation reactions, while the secondary amine can participate in alkylation, acylation, or coupling reactions .
Classification | Details |
---|---|
GHS Pictogram | GHS07 (Warning) |
Signal Word | Warning |
Hazard Statements | H302: Harmful if swallowed H315: Causes skin irritation H319: Causes serious eye irritation H335: May cause respiratory irritation |
These classifications indicate that the compound requires appropriate handling precautions .
Related Compounds
Stereoisomers
Several stereoisomers of this compound exist, each with distinct properties:
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(3S,5R)-5-methylpyrrolidin-3-ol hydrochloride (CAS: 1107658-78-5) - A diastereomer with different spatial arrangement
-
(3R,5S)-5-methylpyrrolidin-3-ol hydrochloride (CAS: 1107658-76-3) - Another diastereomer with inverted stereochemistry at the 3-position
These related compounds differ in their three-dimensional structures, potentially leading to different biological activities and reactivity patterns.
Structural Analogs
Structurally related compounds include:
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(3S,5S)-5-[(dimethylamino)methyl]pyrrolidin-3-ol dihydrochloride (CAS: 2763741-17-7) - Contains an additional dimethylaminomethyl group
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(3R,5S)-5-(Hydroxymethyl)-1-methylpyrrolidin-3-ol hydrochloride (CAS: 107746-24-7) - Features a hydroxymethyl group instead of a methyl group
These analogs illustrate the structural diversity within this class of compounds and highlight various functional group modifications that can be made to the basic pyrrolidine scaffold.
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